Benzo(a)pyrenetetrol, tetraacetate
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Overview
Description
Benzo(a)pyrenetetrol, tetraacetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as tobacco smoke, coal tar, and grilled meats . This compound is a modified form of benzo(a)pyrene, where the tetrol group is acetylated, making it a tetraacetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrenetetrol, tetraacetate typically involves the acetylation of benzo(a)pyrenetetrol. Benzo(a)pyrenetetrol can be obtained through the hydrolysis of benzo(a)pyrene diol epoxide (BPDE), which is a metabolite of benzo(a)pyrene. The acetylation reaction is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid .
Industrial Production Methods
Industrial production of this compound is not common due to the compound’s limited applications and the hazardous nature of its precursor, benzo(a)pyrene. when required, the synthesis follows the same principles as the laboratory preparation, with scaled-up reaction conditions and enhanced safety measures to handle the toxic intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrenetetrol, tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Benzo(a)pyrenetetrol.
Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo(a)pyrenetetrol, tetraacetate is primarily used in scientific research to study the metabolic pathways and toxicological effects of benzo(a)pyrene and its derivatives. Its applications include:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Mechanism of Action
Benzo(a)pyrenetetrol, tetraacetate exerts its effects through metabolic activation to reactive intermediates, such as BPDE. These intermediates can form adducts with DNA, leading to mutations and carcinogenesis . The compound’s mechanism of action involves the cytochrome P450 enzyme system, particularly CYP1A1, which metabolizes benzo(a)pyrene to BPDE . BPDE then binds to DNA, causing structural changes and interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological activity.
Benzo(b)fluoranthene: A related PAH with distinct toxicological properties.
Uniqueness
Benzo(a)pyrenetetrol, tetraacetate is unique due to its acetylated tetrol group, which affects its reactivity and biological interactions. This modification allows researchers to study the specific effects of acetylation on the compound’s metabolism and toxicity, providing insights into the role of acetylated metabolites in PAH-induced carcinogenesis .
Properties
CAS No. |
62586-45-2 |
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Molecular Formula |
C28H20O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4,5,6-triacetyloxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C28H20O8/c1-13(29)33-21-12-10-17-9-11-19-18-7-5-6-8-20(18)26(34-14(2)30)25-23(19)22(17)24(21)27(35-15(3)31)28(25)36-16(4)32/h5-12H,1-4H3 |
InChI Key |
XFNIUSYMHFPUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C3=C(C=CC4=C3C(=C(C5=CC=CC=C45)OC(=O)C)C(=C2OC(=O)C)OC(=O)C)C=C1 |
Origin of Product |
United States |
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